Cas no 154357-44-5 (3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde)

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. Its key structural features—a reactive aldehyde group, a chloro substituent, and a trifluoromethyl group—make it valuable for constructing complex molecules, particularly in agrochemical and medicinal chemistry applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. This compound serves as a key intermediate in the development of biologically active pyrazole derivatives. Its high purity and well-defined reactivity profile ensure consistent performance in synthetic workflows.
3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde structure
154357-44-5 structure
Product Name:3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS No:154357-44-5
MF:C5H2ClF3N2O
MW:198.530390262604
MDL:MFCD26793592
CID:106538
PubChem ID:28875397
Update Time:2025-11-06

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    • 1H-Pyrazole-4-carboxaldehyde,3-chloro-5-(trifluoromethyl)-
    • 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    • AB41393
    • AG-C-06426
    • AK136164
    • CTK7H8092
    • SBB052307
    • 3-trifluoromethyl-1H-5-chloropyrazole-4-Carbaldehyde
    • AKOS006287291
    • BB 0305517
    • DTXSID30651741
    • 154357-44-5
    • ZMFPFTWZBVBKMO-UHFFFAOYSA-N
    • MFCD07375187
    • CS-0080457
    • 2563617-64-9
    • A883732
    • D74182
    • AKOS022171719
    • DB-193960
    • MDL: MFCD26793592
    • Inchi: 1S/C5H2ClF3N2O/c6-4-2(1-12)3(10-11-4)5(7,8)9/h1H,(H,10,11)
    • InChI Key: ZMFPFTWZBVBKMO-UHFFFAOYSA-N
    • SMILES: ClC1C(C=O)=C(C(F)(F)F)NN=1

Computed Properties

  • Exact Mass: 197.981
  • Monoisotopic Mass: 197.981
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8A^2
  • XLogP3: 1.6

Experimental Properties

  • PSA: 45.75000
  • LogP: 1.89440

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM188399-1g
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95+%
1g
$954 2021-08-05
Chemenu
CM188399-250mg
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%+
250mg
$387 2023-02-02
Chemenu
CM188399-500mg
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%+
500mg
$517 2023-02-02
abcr
AB540262-1 g
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde; .
154357-44-5
1g
€416.40 2022-07-29
Apollo Scientific
PC32853-1g
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95
1g
£765.00 2025-02-21
Chemenu
CM188399-1g
5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%+
1g
$646 2023-02-02
eNovation Chemicals LLC
D480443-250mg
3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%
250mg
$485 2024-05-24
eNovation Chemicals LLC
D480443-1g
3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%
1g
$590 2024-05-24
Alichem
A049002536-1g
3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
154357-44-5 95%
1g
$784.80 2022-04-02
eNovation Chemicals LLC
Y0991620-5g
3-chloro-5-(trifluoromethyl)-1H-pyrazole
154357-44-5 95%
5g
$1100 2024-08-02

Additional information on 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Professional Introduction to 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 154357-44-5)

3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, with the CAS number 154357-44-5, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrazole family, which is renowned for its broad spectrum of biological activities and industrial applications. The structural features of this molecule, particularly the presence of a chloro group at the 3-position and a trifluoromethyl group at the 5-position, along with the aldehyde functionality at the 4-position, make it an attractive scaffold for medicinal chemists seeking to develop novel bioactive molecules.

The aldehyde moiety in 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde serves as a crucial site for further functionalization, enabling the synthesis of a wide range of derivatives through condensation reactions, oxidation, or reduction processes. This reactivity has been exploited in various synthetic pathways to generate compounds with enhanced pharmacological properties. For instance, the aldehyde group can be readily converted into carboxylic acids, esters, or amides, which are common pharmacophores in drug discovery.

The chloro and trifluoromethyl substituents are particularly noteworthy due to their significant impact on the electronic and steric properties of the molecule. The chloro group introduces a region of electrophilicity, which can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features are often exploited to improve binding affinity and selectivity in drug design. Recent studies have demonstrated that such structural motifs are prevalent in lead compounds targeting various therapeutic areas, including oncology, inflammation, and infectious diseases.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for protein-protein interactions (PPIs), which are critical targets for many diseases but have proven challenging to drug due to their large binding surfaces and lack of well-defined binding pockets. The scaffold of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has shown promise in this context. Its ability to modulate PPIs may be attributed to its rigid structure, which can effectively occupy shallow binding grooves or crevices on protein surfaces. Furthermore, the electron-withdrawing nature of the aldehyde and trifluoromethyl groups can fine-tune interactions with polar residues in protein binding sites.

One particularly intriguing application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways and are frequently dysregulated in cancer. The pyrazole core is a well-established kinase inhibitor motif, with several FDA-approved drugs featuring this scaffold. The introduction of electron-withdrawing groups like chloro and trifluoromethyl enhances the potency and selectivity of kinase inhibitors by optimizing hydrogen bonding interactions and hydrophobic effects within the ATP-binding pocket. For example, recent computational studies have highlighted how 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can interact with key residues in tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase), potentially leading to the development of novel anticancer agents.

The agrochemical sector has also benefited from the versatility of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are widely used as herbicides, fungicides, and insecticides due to their ability to disrupt essential biological processes in pests and weeds. The structural modifications present in this compound contribute to its bioactivity by enhancing its ability to penetrate plant cell membranes or inhibit enzymatic pathways involved in growth regulation. Researchers have leveraged its aldehyde functionality to synthesize novel heterocycles that exhibit improved efficacy against resistant strains of weeds while maintaining environmental safety.

Advances in synthetic methodologies have further expanded the utility of 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. Modern techniques such as transition-metal-catalyzed cross-coupling reactions allow for efficient introduction of diverse substituents at specific positions within the pyrazole ring. For instance, palladium-catalyzed borylation followed by Suzuki-Miyaura coupling enables the installation of aryl groups adjacent to the aldehyde functionality, creating complex derivatives with tailored biological properties. Similarly, copper-mediated coupling reactions have been employed to incorporate thiophene or furan moieties into the scaffold.

The impact of these synthetic advances is evident in recent publications where 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde has been used as a key intermediate in multi-step syntheses targeting specific therapeutic indications. For example, researchers have utilized its aldehyde group to construct Schiff bases that exhibit potent antimicrobial activity against Gram-negative bacteria by inhibiting bacterial DNA gyrase. Additionally, derivatives derived from this compound have shown promise as protease inhibitors for treating viral infections by disrupting viral protease activity essential for replication.

The growing interest in green chemistry has also influenced how 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is being utilized. Sustainable synthetic routes are being developed to minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic methods that employ recyclable ligands or water-tolerant catalysts are being explored for constructing pyrazole derivatives under milder conditions. These efforts align with global initiatives aimed at promoting environmentally responsible chemical synthesis while maintaining high yields and purity standards.

Looking ahead, future research on 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is likely to focus on expanding its applications into emerging therapeutic areas such as immunotherapy and neurodegenerative diseases. The pyrazole scaffold's adaptability makes it an ideal candidate for designing molecules that modulate immune responses or interact with neuroreceptors implicated in conditions like Alzheimer's disease or Parkinson's disease. Additionally, computational modeling techniques will continue to play a crucial role in predicting how structural modifications affect bioactivity profiles.

In conclusion,3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 154357-44-5) represents a valuable building block for pharmaceutical and agrochemical innovation. Its unique structural features enable diverse functionalization strategies while providing access to compounds with significant biological potential across multiple therapeutic domains including oncology,kinase inhibition, agrochemicals,and sustainable chemistry practices . As research progresses,this compound will undoubtedly continue to contribute new insights into drug discovery paradigms, offering solutions tailored to meet contemporary challenges in medicine agriculture environmental stewardship .

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.